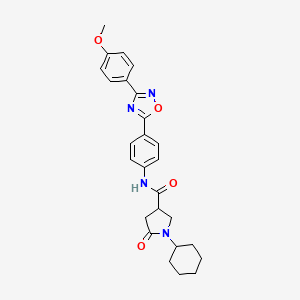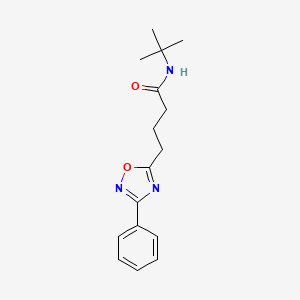
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system and is involved in many physiological processes, including learning and memory. The inhibition of glutamate transporters by TBOA has potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide inhibits the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to be a potent inhibitor of the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects:
Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can induce seizures and cause neuronal damage in certain models. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in other models of neurological disorders. N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a potent and selective inhibitor of glutamate transporters, which makes it a valuable tool for studying the role of glutamate in various physiological processes. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have off-target effects, which can complicate the interpretation of results. Additionally, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has a short half-life and can be rapidly metabolized in vivo, which can limit its utility in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of research is the development of more potent and selective inhibitors of glutamate transporters. Another area of research is the investigation of the neuroprotective effects of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in various models of neurological disorders. Additionally, the role of glutamate transporters in various physiological processes, such as learning and memory, is an area of ongoing research. Finally, the development of new methods for the delivery of N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide to the brain could enhance its therapeutic potential.
Métodos De Síntesis
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multi-step process starting from tert-butyl acrylate and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the coupling of the intermediate with 1,4-dibromobutane to form N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Studies have shown that N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can increase the level of extracellular glutamate, which can lead to excitotoxicity and neuronal damage. However, N-(tert-butyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects in certain models of stroke and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-16(2,3)18-13(20)10-7-11-14-17-15(19-21-14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWRYWWPJMBTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





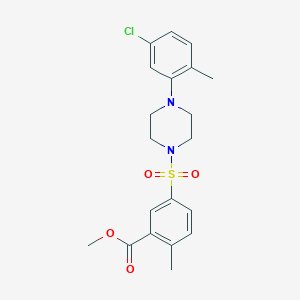
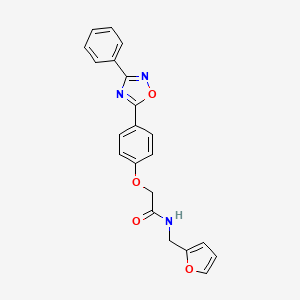
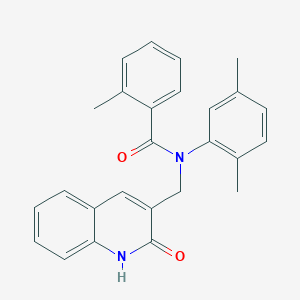
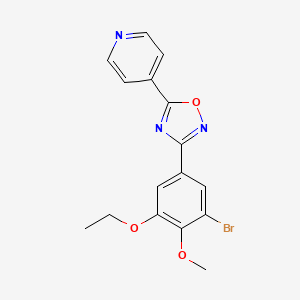

![N-benzyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7710927.png)
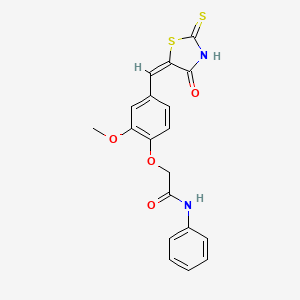
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

